molecular formula C11H16N2OS B12619763 1-[4-(Methanesulfinyl)phenyl]piperazine CAS No. 909418-91-3

1-[4-(Methanesulfinyl)phenyl]piperazine

Cat. No.: B12619763
CAS No.: 909418-91-3
M. Wt: 224.32 g/mol
InChI Key: BJAXWGSHKDWPMQ-UHFFFAOYSA-N
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Description

1-[4-(Methanesulfinyl)phenyl]piperazine is an organic compound with the molecular formula C11H16N2O2S. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methanesulfinyl)phenyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. The process can also include the reduction of pyrazine with sodium in ethanol . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methanesulfinyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds.

Scientific Research Applications

1-[4-(Methanesulfinyl)phenyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylsulfonylphenyl)piperazine
  • 1-Phenylpiperazine
  • 1-(4-Methylphenyl)piperazine

Uniqueness

1-[4-(Methanesulfinyl)phenyl]piperazine is unique due to its methanesulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

1-[4-(Methanesulfinyl)phenyl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound, with the CAS number 909418-91-3, is a phenylpiperazine derivative. The synthesis typically involves the sulfonylation of piperazine derivatives followed by various chemical modifications to enhance biological activity. The methanesulfinyl group is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Acaricidal Activity : Studies have demonstrated that derivatives of phenylpiperazine exhibit significant acaricidal effects against pests such as Tetranychus urticae. For instance, modifications to the piperazine ring have led to enhanced efficacy against both adult mites and their eggs .
  • Antagonistic Effects : The compound has been explored for its antagonistic properties on various receptors, including the P2Y14 receptor, which is implicated in inflammatory processes. This receptor mediates neutrophil motility and activation, making it a target for anti-inflammatory therapies .
  • CNS Activity : Compounds similar to this compound have shown promise in neuropharmacology, particularly in the context of Alzheimer's disease. They exhibit acetylcholinesterase (AChE) inhibitory activity and neuroprotective properties .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperazine ring and the phenyl moiety significantly influence biological activity. For example:

Compound ModificationBiological ActivityReference
Addition of trifluoromethyl groupsEnhanced acaricidal activity
Substitution on the piperazine nitrogenIncreased receptor binding affinity
Hybridization with benzothiazoleMultifunctional neuroprotective effects

Case Studies and Research Findings

Several studies highlight the biological efficacy of this compound and its derivatives:

  • Acaricidal Efficacy : A study synthesized various phenylpiperazine derivatives, including this compound, and tested their acaricidal properties against Tetranychus urticae. Results indicated that specific substitutions led to significantly improved activity compared to other derivatives .
  • Anti-inflammatory Potential : Research exploring the P2Y14 receptor antagonism revealed that certain piperazine derivatives could inhibit neutrophil activation, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Applications : The development of benzothiazole-piperazine hybrids demonstrated significant AChE inhibition and neuroprotection in cellular models relevant to Alzheimer's disease, showcasing the versatility of piperazine derivatives in CNS disorders .

Properties

CAS No.

909418-91-3

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

1-(4-methylsulfinylphenyl)piperazine

InChI

InChI=1S/C11H16N2OS/c1-15(14)11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3

InChI Key

BJAXWGSHKDWPMQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

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